molecular formula C10H11N5O2S B2852049 N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE CAS No. 1448123-76-9

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE

Cat. No.: B2852049
CAS No.: 1448123-76-9
M. Wt: 265.29
InChI Key: FHOCOUHBJIRWGS-UHFFFAOYSA-N
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Description

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE is a heterocyclic compound that features a unique combination of thiadiazole and pyrazolo[5,1-b][1,3]oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with suitable reagents to form the desired product. One common method involves the cyclization of 5-methyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride, followed by the reaction with hydrazine hydrate to form the pyrazolo[5,1-b][1,3]oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition disrupts the replication of bacterial and cancer cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE is unique due to its combination of both thiadiazole and pyrazolo[5,1-b][1,3]oxazine rings, which confer a distinct set of chemical and biological properties. This dual-ring system enhances its potential as a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S/c1-6-12-13-10(18-6)11-9(16)7-5-8-15(14-7)3-2-4-17-8/h5H,2-4H2,1H3,(H,11,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOCOUHBJIRWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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